(1R)-1-(3-bromo-4-methoxyphenyl)-2-chloroethanol
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Overview
Description
(1R)-1-(3-Bromo-4-methoxyphenyl)-2-chloroethan-1-ol is an organic compound characterized by the presence of a bromine atom, a methoxy group, and a chlorine atom attached to an ethan-1-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(3-Bromo-4-methoxyphenyl)-2-chloroethan-1-ol typically involves the following steps:
Methoxylation: The addition of a methoxy group to the phenyl ring.
Chlorination: The attachment of a chlorine atom to the ethan-1-ol backbone.
These reactions are usually carried out under controlled conditions using specific reagents and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of (1R)-1-(3-Bromo-4-methoxyphenyl)-2-chloroethan-1-ol may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(3-Bromo-4-methoxyphenyl)-2-chloroethan-1-ol can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Replacement of halogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons.
Scientific Research Applications
(1R)-1-(3-Bromo-4-methoxyphenyl)-2-chloroethan-1-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (1R)-1-(3-Bromo-4-methoxyphenyl)-2-chloroethan-1-ol exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular processes, and modulating biochemical pathways. The exact mechanism can vary depending on the context and application.
Comparison with Similar Compounds
Similar Compounds
(1R)-1-(3-Bromo-4-methoxyphenyl)-2-chloroethan-1-ol: shares structural similarities with other halogenated phenyl ethanols and methoxy-substituted phenyl compounds.
(1R)-1-(3-Bromo-4-methoxyphenyl)-2-chloroethan-1-ol: can be compared to compounds like 3-bromo-4-methoxyphenyl ethanols and 2-chloroethan-1-ols.
Uniqueness
The unique combination of bromine, methoxy, and chlorine substituents in (1R)-1-(3-Bromo-4-methoxyphenyl)-2-chloroethan-1-ol distinguishes it from other similar compounds
Properties
Molecular Formula |
C9H10BrClO2 |
---|---|
Molecular Weight |
265.53 g/mol |
IUPAC Name |
(1R)-1-(3-bromo-4-methoxyphenyl)-2-chloroethanol |
InChI |
InChI=1S/C9H10BrClO2/c1-13-9-3-2-6(4-7(9)10)8(12)5-11/h2-4,8,12H,5H2,1H3/t8-/m0/s1 |
InChI Key |
XZLVHSPOHDJNMQ-QMMMGPOBSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)[C@H](CCl)O)Br |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CCl)O)Br |
Origin of Product |
United States |
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